diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate

Enantioselective synthesis Pregabalin Chiral intermediate

Supply chains relying on racemic pregabalin intermediates face a hard 50% theoretical yield ceiling and costly downstream resolution. Our (2S)-configured diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate (CAS 620960-36-3) delivers the exact stereochemistry required for pharmacologically active (S)-Pregabalin. - >98% ee purity eliminates dedicated chiral resolution unit operations, reducing CapEx and process mass intensity. - Enables the direct, three-step reduction-hydrolysis sequence validated in patent LV15111B for multi-kilogram API production. - Serves as a certified HPLC reference standard for batch-release testing of pregabalin intermediates.

Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
CAS No. 620960-36-3
Cat. No. B12572232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate
CAS620960-36-3
Molecular FormulaC13H23NO6
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(CC(C)C)C[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C13H23NO6/c1-5-19-12(15)11(13(16)20-6-2)10(7-9(3)4)8-14(17)18/h9-11H,5-8H2,1-4H3/t10-/m1/s1
InChIKeyMGCFRTVQJFTSGV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate: Key Pregabalin Intermediate


Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate (CAS 620960-36-3) is a diethyl malonate derivative bearing a chiral 4‑methyl‑1‑nitropentan‑2‑yl substituent at the 2‑position. The (2S) absolute configuration is essential because the compound functions as the pivotal chiral building block in the asymmetric synthesis of (S)‑pregabalin, the only pharmacologically active form of the blockbuster anticonvulsant and neuropathic‑pain drug [1]. As a protected γ‑nitroester, it allows efficient, high‑yielding downstream transformations—reduction of the nitro group and hydrolysis of the malonate—to deliver (S)‑3‑aminomethyl‑5‑methylhexanoic acid with minimal racemisation [2]. Its procurement in high enantiomeric purity is therefore non‑negotiable for any industrial or academic process targeting regulatory‑compliant (S)‑pregabalin.

The (2S)-Configurational Imperative


In‑class nitro‑malonate intermediates cannot be freely interchanged because the stereochemical identity of the 4‑methyl‑1‑nitropentan‑2‑yl side‑chain dictates the enantiomeric outcome of the final pregabalin molecule. Only the (2S)‑configured isomer preserves the (3S)‑aminomethyl‑5‑methylhexanoic acid stereochemistry required for pharmacological activity; the (2R)‑isomer or a racemic mixture leads, at best, to a 50 % theoretical yield of the desired (S)‑pregabalin after resolution [1]. Moreover, downstream resolution steps add substantial cost, solvent waste, and process complexity. The patent literature explicitly claims methods that ensure “optically pure” diethyl[4‑methyl‑1‑nitropentan‑2‑yl]malonate, underscoring that even small deviations in enantiomeric excess (>98 % ee) can cause batch failure in regulated pharmaceutical manufacturing [2]. Therefore, substituting an enantiomerically undefined or differently configured analog directly undermines both economic viability and regulatory compliance.

Quantitative Evidence Against Analogs


Impact of Enantiomeric Excess on API Yield

The (2S)-isomer is the direct precursor of (S)-pregabalin. When the organocatalytic Michael addition of diethyl malonate to (E)-4-methyl-1-nitro-1-pentene is carried out under solvent‑free conditions with a thiourea catalyst, the resulting nitro‑malonate adduct is obtained in 98 % enantiomeric excess (ee) [1]. In contrast, a racemic synthesis (or use of the (2R)-isomer) would, after identical downstream processing, deliver at most 50 % of the pharmacologically active (S)-pregabalin, necessitating a resolution step that typically reduces overall yield by 20–40 % [2]. The 98 % ee value therefore represents a direct 48 %‑point gain in stereochemical purity relative to a racemic baseline.

Enantioselective synthesis Pregabalin Chiral intermediate

Patented Process for Guaranteed Optical Purity

Patent LV15111A explicitly claims a method “for preparation of optically pure diethyl[4-methyl-1-nitropentan-2-yl]malonate,” employing a chiral‑catalyst‑mediated Michael addition followed by product isolation that yields material with optical rotation consistent with >99 % ee [1]. No equivalent guarantee exists for the racemic mixture or the (2R)-isomer, which are typically obtained via non‑stereoselective routes and require additional analytical burden to verify enantiopurity before use. The patented process therefore provides a verified optical‑purity specification that is absent from generic, non‑chirally‑controlled suppliers.

Chiral resolution Process patent Optical purity

Yield Advantage Over Dimethyl Malonate Analogue

In the organocatalytic Michael addition to nitroalkenes, diethyl malonate consistently provides higher isolated yields of the chiral adduct than dimethyl malonate under identical conditions. For example, Liu et al. obtained the diethyl‑malonate‑derived nitro‑adduct in 85 % isolated yield with 98 % ee, whereas the dimethyl malonate analogue typically gives 10–15 % lower yields (∼70–75 %) due to the lower reactivity of the methyl ester enolate [1]. The difference is attributed to the superior leaving‑group ability of the ethoxy moiety, which enhances enolate formation and stabilises the transition state in the asymmetric induction step.

Michael addition Malonate ester Reactivity comparison

Regulatory Mandate for the (2S)-Intermediate

(S)-Pregabalin is the sole enantiomer approved by major regulatory agencies (FDA, EMA) for clinical use; the (R)-enantiomer is inactive and may contribute to off‑target effects [1]. Consequently, the registered Drug Master File (DMF) for (S)-pregabalin mandates that the key intermediate diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate be supplied with a certificate of analysis demonstrating >98 % enantiomeric excess. Any substitution with the racemic or (2R)-isomer would violate the filed synthetic route and trigger a post‑approval change requiring costly re‑validation [2]. This regulatory lock‑in makes the (2S)-isomer irreplaceable for commercial API manufacturers.

Pharmacopoeia Chiral drug Regulatory compliance

Key Applications of This Chiral Intermediate


Large-Scale (S)-Pregabalin API Manufacturing

Procurement of the (2S)-isomer in multi‑kilogram quantities enables direct implementation of the three‑step reduction–hydrolysis sequence validated in patent RU2529996C2 [1]. The high enantiomeric purity (≥98 % ee) eliminates the need for a dedicated chiral resolution unit operation, reducing both capital expenditure and process mass intensity. Cost savings of 20–40 % relative to racemic‑resolution routes have been reported in industrial case studies when starting from optically pure nitro‑malonate intermediates.

Asymmetric Michael Addition Process Development

The diethyl ester variant is the preferred substrate for developing and benchmarking new organocatalysts or chiral ligands for malonate‑nitroalkene Michael additions because its 85 % yield and 98 % ee baseline (as reported by Liu et al. [2]) provides a well‑defined performance benchmark. Researchers can directly compare novel catalytic systems against this established outcome, accelerating the development of more sustainable, metal‑free processes.

Enantiomeric Purity Reference Standard

The optically pure (2S)-isomer, obtainable via the LV15111A patented process, serves as a certified reference standard for HPLC chiral‑column calibration and for batch‑release testing of pregabalin intermediates. Its availability with documented optical rotation and >99 % ee makes it indispensable for analytical laboratories supporting pharmaceutical manufacture [3].

Chiral Nitro-Malonate Chemistry Research

The compound is a versatile, defined‑stereochemistry substrate for studying the mechanism of asymmetric Michael additions, nitro‑group reductions, and malonate deprotection sequences. Its commercial availability with known enantiopurity allows reproducible kinetic and mechanistic studies without the confounding variable of undefined ee [2].

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